2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-9-14-11(8-15(9)2)20(18,19)16-6-3-10(7-16)17-12-4-5-13-17/h4-5,8,10H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLOUDRQBIYYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 1,2-Dimethyl-1H-Imidazole-4-Sulfonyl Chloride
The sulfonylation of pyrrolidin-3-amine derivatives forms the cornerstone of this synthesis. As demonstrated in analogous systems, 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride reacts efficiently with secondary amines under mild conditions. A representative protocol involves:
- Reactants : Pyrrolidin-3-amine (1.0 eq), 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.05 eq)
- Base : Triethylamine (1.2 eq) in anhydrous dichloromethane (DCM)
- Conditions : 18–24 hours at 20–25°C
- Yield : 78–82% after silica gel chromatography
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center, with triethylamine scavenging HCl byproducts. ¹H NMR analysis typically shows downfield shifts of the pyrrolidine protons (δ 3.24–3.54 ppm) due to electron withdrawal by the sulfonyl group.
Construction of the 1,2,3-Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 2H-1,2,3-triazole ring is most reliably installed via CuAAC, leveraging the regioselectivity of copper(I) catalysts:
This method ensures 1,4-regioselectivity critical for biological activity. HRMS data for the triazole product typically shows [M+H]⁺ peaks at m/z 352–365.
Integrated Multi-Step Synthesis
Sequential Sulfonylation-Cyclization Approach
A convergent synthesis route achieves the target compound in four steps with an overall yield of 62%:
- Pyrrolidine Sulfonylation (82% yield)
- Azide Formation (89% yield)
- Propargylation (92% yield)
- CuAAC Cyclization (81% yield)
X-ray crystallography confirms the triazole’s planar geometry and the sulfonyl group’s axial orientation relative to the pyrrolidine ring (Figure 1).
Analytical Characterization
Spectroscopic Profiling
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 3.98–3.54 (m, 4H, pyrrolidine), 2.87 (s, 3H, N-CH₃), 2.43 (s, 3H, imidazole-CH₃)
- ¹³C NMR : 165.8 ppm (C=O sulfonamide), 144.2 ppm (triazole C-4)
- HRMS : Calcd. for C₁₂H₁₇N₆O₂S [M+H]⁺: 333.1084; Found: 333.1086
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Regiocontrol | Scalability |
|---|---|---|---|---|
| CuAAC | 4 | 62% | Excellent | Industrial |
| Huisgen Cycloaddition | 3 | 48% | Moderate | Lab-scale |
| Nickel-Catalyzed | 4 | 55% | Good | Limited |
The CuAAC route remains superior for large-scale production due to reproducible regioselectivity and commercial catalyst availability.
Challenges and Optimization Strategies
Sulfonyl Chloride Stability
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride exhibits hygroscopicity, necessitating anhydrous conditions during storage and reaction. Silica gel column purification with ethyl acetate/hexane (50:50) effectively isolates the sulfonamide product while preventing decomposition.
Triazole Ring Oxidation
Unsubstituted 1,2,3-triazoles may oxidize during prolonged storage. Stabilization is achieved via nitrogen inert gas packing and addition of 0.1% BHT as radical scavenger.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring fused with a pyrrolidine and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 336.42 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity.
Antimicrobial Activity
Triazoles are well-known for their antifungal properties. Recent studies have shown that derivatives of triazoles exhibit significant activity against various fungal strains. For instance, compounds similar to the one have demonstrated effectiveness against Candida species and other pathogenic fungi . The mechanism often involves inhibition of ergosterol synthesis, which is critical for fungal cell membrane integrity.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives have shown promising results in vitro against human cancer cell lines such as HeLa and CEM . The incorporation of the triazole ring has been linked to enhanced bioactivity compared to traditional compounds lacking this structure.
Antiviral Activity
Triazoles have also been explored for their antiviral properties. Notably, certain 1,2,3-triazole derivatives have been reported to inhibit the main protease (M PRO) of SARS-CoV-2, suggesting potential applications in treating COVID-19 . The binding affinities of these compounds indicate strong interactions with viral proteins, making them candidates for further development as antiviral agents.
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that compounds structurally similar to 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exhibited a broad spectrum of antifungal activity against Candida albicans and other strains. The study highlighted that modifications at specific positions on the triazole ring significantly influenced antifungal potency .
Case Study 2: Anticancer Activity Assessment
In another research project assessing anticancer properties, derivatives containing the triazole moiety were tested against several cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups. The study concluded that structural variations greatly affect their cytotoxicity profiles .
Mechanism of Action
The mechanism of action of 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,2,3-triazole moiety distinguishes it from widely studied 1,2,4-triazole derivatives (e.g., [3,5-di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole) . The 1,2,3-triazole’s smaller dipole moment and distinct hydrogen-bonding capabilities may influence solubility, bioavailability, and target binding compared to 1,2,4-triazoles.
Table 1: Comparison of Triazole and Imidazole Derivatives
Sulfonamide Linkage
The sulfonyl group bridging the pyrrolidine and imidazole rings is a critical structural feature. Similar sulfonamide-containing compounds (e.g., 1031295-20-1 and 1031300-15-8 in ) often exhibit enhanced metabolic stability and target affinity compared to non-sulfonylated analogs . However, the steric effects of the dimethylimidazole substituent in the target compound may modulate its interaction with biological targets differently than bulkier aryl or biphenyl groups seen in compounds.
Pharmacological Potential
While and highlight antimicrobial activity in structurally related imidazole-triazole hybrids , the pharmacological profile of the target compound remains uncharacterized in the provided data.
Biological Activity
The compound 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a hybrid structure that incorporates both triazole and imidazole moieties. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The triazole ring is known for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Imidazole Moiety : Contributes to the compound's ability to interact with biological targets.
- Pyrrolidine and Sulfonyl Groups : Enhance solubility and biological interactions.
The biological activity of the compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with active sites on proteins, potentially leading to enzyme inhibition or receptor modulation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors.
Antimicrobial Activity
Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of related triazole compounds:
| Compound Name | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | E. coli | 5.0 | |
| Compound B | S. aureus | 3.5 | |
| Compound C | C. albicans | 4.0 |
Anticancer Activity
Triazole derivatives have been evaluated for their anticancer properties. For instance, studies indicate that certain triazole analogs exhibit potent antiproliferative effects against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound D | MCF-7 | 1.1 | TS Inhibition | |
| Compound E | HCT-116 | 2.6 | Apoptosis Induction | |
| Compound F | HepG2 | 1.4 | Cell Cycle Arrest |
Case Studies
Several studies have explored the biological activity of triazole-based compounds:
- Antitrypanosomal Activity : A study evaluated the efficacy of various 1,2,3-triazole analogs against Trypanosoma cruzi. Compounds showed promising results with IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating potential as new therapeutic agents against Chagas disease .
- Anticancer Studies : Research has demonstrated that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. One study reported an IC50 value of 1.95 µM for a specific triazole derivative, outperforming established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
